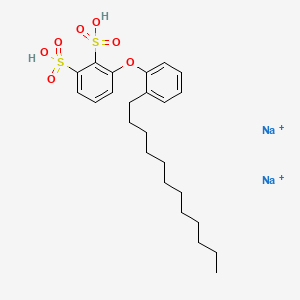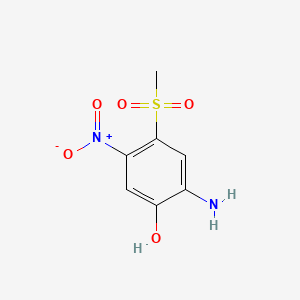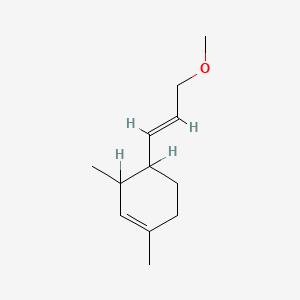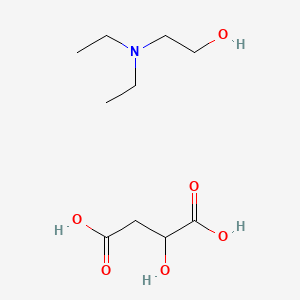
Einecs 303-124-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 303-124-6, also known as 2,4,6-triphenylpyrylium tetrafluoroborate, is a chemical compound that belongs to the class of pyrylium salts. It is characterized by its aromatic structure and is commonly used in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures. The mixture is then allowed to cool, and the product is isolated by crystallization. The industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4,6-triphenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced species.
Substitution: The aromatic structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-triphenylpyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
2,4,6-triphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-triphenylpyrylium chloride: Similar in structure but with different counterions, which can affect its solubility and reactivity.
2,4,6-triphenylpyrylium bromide: Another similar compound with different counterions, leading to variations in its chemical properties. The uniqueness of 2,4,6-triphenylpyrylium tetrafluoroborate lies in its specific counterion (tetrafluoroborate), which can influence its stability and reactivity in different chemical environments.
Propriétés
Numéro CAS |
94158-52-8 |
|---|---|
Formule moléculaire |
C10H21NO6 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H15NO.C4H6O5/c1-3-7(4-2)5-6-8;5-2(4(8)9)1-3(6)7/h8H,3-6H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
SGVFJJGCNRTRSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCO.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


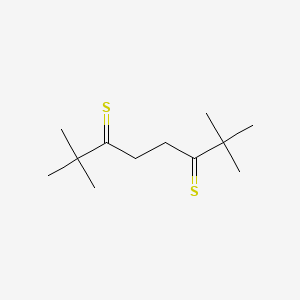
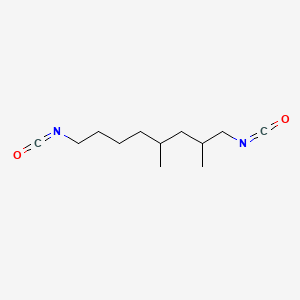
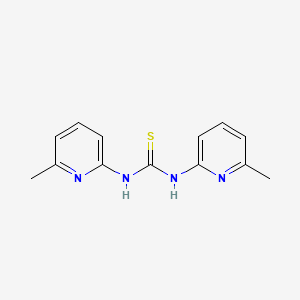
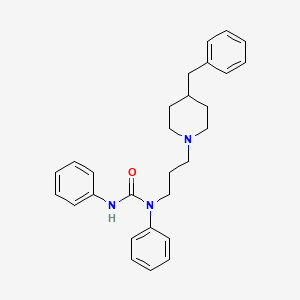
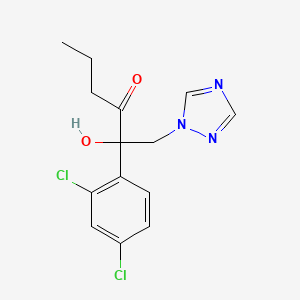

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
